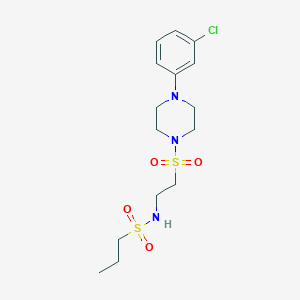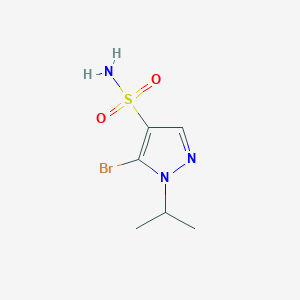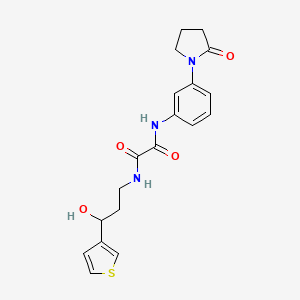![molecular formula C21H25N5O3 B2978232 8-(3-methoxypropyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-93-2](/img/structure/B2978232.png)
8-(3-methoxypropyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3-methoxypropyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
- The mesoionic imidazo[1,2-c]pyrimidine-2,7-diones, analogs of purine-2,8-dione, demonstrate the ability to undergo hydrolytic ring-opening reactions. These reactions produce 2-(4-imidazolidin-2-ylidenyl)acetamides, indicating potential for chemical transformations in synthetic applications (Coburn & Taylor, 1982).
Potential Pharmacological Evaluation
- N-8-arylpiperazinylpropyl derivatives of this compound and related structures have been evaluated for their potential as serotoninergic receptor ligands. This suggests a possible application in the development of new pharmaceutical compounds, particularly in the area of mental health (Zagórska et al., 2009).
Receptor Affinity and Molecular Studies
- A series of arylpiperazinylalkyl purine-2,4-diones have shown a range of receptor activities, particularly towards serotoninergic and dopaminergic receptors. This highlights the compound's relevance in neuroscience and pharmacology, especially in relation to its structural modifications and receptor selectivity (Zagórska et al., 2015).
Antimycobacterial Activity
- Certain imidazole derivatives, designed to mimic parts of the structure of related compounds, have shown antimycobacterial activity in vitro. This suggests potential applications in developing treatments against mycobacterial infections (Miranda & Gundersen, 2009).
Antiviral and Antihypertensive Activity
- Derivatives of 7,8-polymethylenehypoxanthines, related to the structure of the compound, have been studied for antiviral and antihypertensive activities. This underscores the compound's potential in contributing to the development of new therapeutic agents (Nilov et al., 1995).
properties
IUPAC Name |
6-(3-methoxypropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-8-5-6-9-16(14)13-26-19(27)17-18(23(3)21(26)28)22-20-24(10-7-11-29-4)15(2)12-25(17)20/h5-6,8-9,12H,7,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXCZZOWGAKWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(N4CCCOC)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2978150.png)
![Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate](/img/structure/B2978151.png)
![1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride](/img/structure/B2978152.png)

![5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2978157.png)


![1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2978162.png)
![2-Cyclopropyl-5-(5,6-dimethylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2978164.png)

![3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2978168.png)

